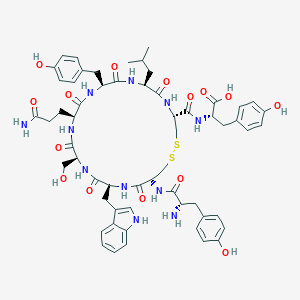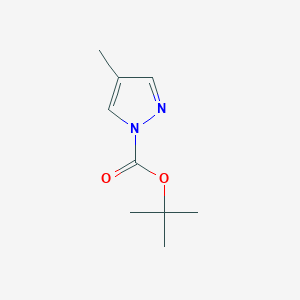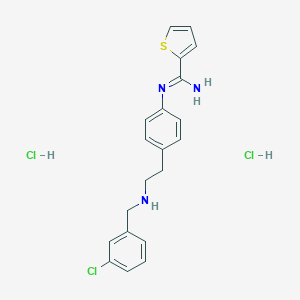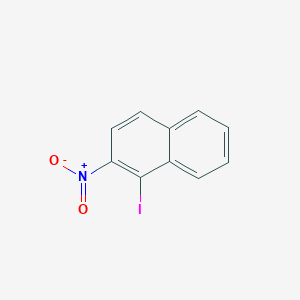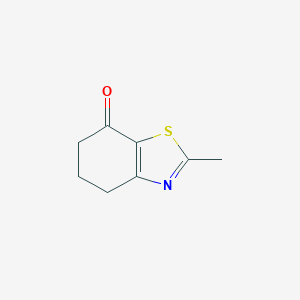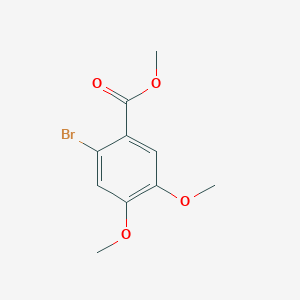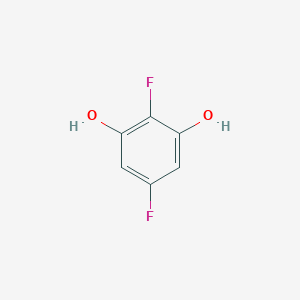
2,5-Difluorobenzene-1,3-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Difluorobenzene-1,3-diol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. This compound is also known as 2,5-difluorocatechol and is primarily used in the synthesis of other chemicals.
Wissenschaftliche Forschungsanwendungen
2,5-Difluorobenzene-1,3-diol has been extensively studied for its potential applications in various fields of research. One of the primary applications of this compound is in the synthesis of other chemicals. It has been used as a starting material for the synthesis of various pharmaceuticals, agrochemicals, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2,5-difluorobenzene-1,3-diol is not well understood. However, it has been reported to act as an inhibitor of various enzymes. It has been shown to inhibit the activity of catechol-O-methyltransferase (COMT), which is an enzyme involved in the metabolism of dopamine and other catecholamines.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 2,5-difluorobenzene-1,3-diol have not been extensively studied. However, it has been reported to have some toxic effects on cells. It has been shown to induce oxidative stress and cause DNA damage in cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2,5-difluorobenzene-1,3-diol in lab experiments is its high purity. It has been reported to be easily synthesized and purified, making it an ideal starting material for various chemical syntheses. However, the toxic effects of this compound on cells may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 2,5-difluorobenzene-1,3-diol. One of the primary directions is to study its mechanism of action and the biochemical and physiological effects it has on cells. This will help in understanding its potential applications in various fields of research. Another direction is to explore the use of this compound in the synthesis of new pharmaceuticals and other industrial chemicals. Additionally, research can be conducted to identify new methods for synthesizing 2,5-difluorobenzene-1,3-diol that are more efficient and cost-effective.
Conclusion:
In conclusion, 2,5-difluorobenzene-1,3-diol is a chemical compound that has potential applications in various fields of research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is required to fully understand the potential of this compound in various fields of research.
Synthesemethoden
The synthesis of 2,5-difluorobenzene-1,3-diol can be achieved through various methods. One of the commonly used methods involves the reaction of 2,5-difluorophenol with copper(II) acetate in the presence of oxygen. Another method involves the reaction of 2,5-difluorophenol with sodium hypochlorite. These methods have been reported to yield high purity 2,5-difluorobenzene-1,3-diol.
Eigenschaften
CAS-Nummer |
198139-56-9 |
|---|---|
Produktname |
2,5-Difluorobenzene-1,3-diol |
Molekularformel |
C6H4F2O2 |
Molekulargewicht |
146.09 g/mol |
IUPAC-Name |
2,5-difluorobenzene-1,3-diol |
InChI |
InChI=1S/C6H4F2O2/c7-3-1-4(9)6(8)5(10)2-3/h1-2,9-10H |
InChI-Schlüssel |
GSVHITOUYDSWNI-UHFFFAOYSA-N |
SMILES |
C1=C(C=C(C(=C1O)F)O)F |
Kanonische SMILES |
C1=C(C=C(C(=C1O)F)O)F |
Synonyme |
1,3-Benzenediol,2,5-difluoro-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




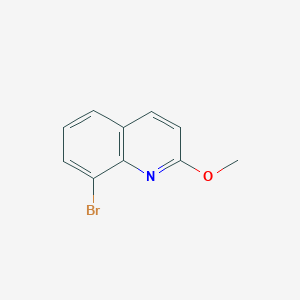

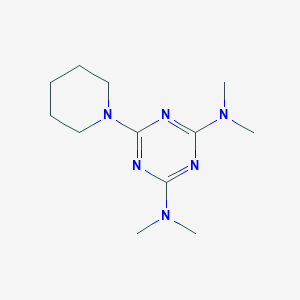
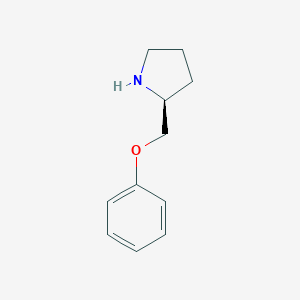
![4,5,6,7-Tetrahydrobenzo[D]oxazol-2-amine hydrochloride](/img/structure/B179722.png)

